molecular formula C9H8N2O4 B7683048 (2E)-N-(1,3-benzodioxol-5-yl)-2-hydroxyiminoacetamide

(2E)-N-(1,3-benzodioxol-5-yl)-2-hydroxyiminoacetamide

Cat. No. B7683048
M. Wt: 208.17 g/mol
InChI Key: LVYDLZFUOFOSLJ-ONNFQVAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-N-(1,3-benzodioxol-5-yl)-2-hydroxyiminoacetamide, also known as BDA, is a chemical compound that has been of great interest to scientists due to its potential therapeutic applications. BDA is a derivative of salicylhydroxamic acid and has been found to exhibit a range of biological activities. In

Scientific Research Applications

(2E)-N-(1,3-benzodioxol-5-yl)-2-hydroxyiminoacetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant activities. (2E)-N-(1,3-benzodioxol-5-yl)-2-hydroxyiminoacetamide has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Additionally, (2E)-N-(1,3-benzodioxol-5-yl)-2-hydroxyiminoacetamide has been found to have anti-diabetic effects by regulating glucose metabolism.

Mechanism of Action

The mechanism of action of (2E)-N-(1,3-benzodioxol-5-yl)-2-hydroxyiminoacetamide is not fully understood, but it is believed to involve the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, which can lead to the repression of gene expression. By inhibiting HDACs, (2E)-N-(1,3-benzodioxol-5-yl)-2-hydroxyiminoacetamide may increase the acetylation of histones, leading to the activation of genes that are involved in various biological processes.
Biochemical and Physiological Effects
(2E)-N-(1,3-benzodioxol-5-yl)-2-hydroxyiminoacetamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. (2E)-N-(1,3-benzodioxol-5-yl)-2-hydroxyiminoacetamide has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, (2E)-N-(1,3-benzodioxol-5-yl)-2-hydroxyiminoacetamide has been shown to have antioxidant effects by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using (2E)-N-(1,3-benzodioxol-5-yl)-2-hydroxyiminoacetamide in lab experiments is its relatively low toxicity compared to other HDAC inhibitors. (2E)-N-(1,3-benzodioxol-5-yl)-2-hydroxyiminoacetamide has also been found to be stable in various buffer solutions, making it suitable for use in cell culture experiments. However, one limitation of using (2E)-N-(1,3-benzodioxol-5-yl)-2-hydroxyiminoacetamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of (2E)-N-(1,3-benzodioxol-5-yl)-2-hydroxyiminoacetamide. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to explore the structure-activity relationship of (2E)-N-(1,3-benzodioxol-5-yl)-2-hydroxyiminoacetamide and its derivatives to identify more potent and selective HDAC inhibitors. Additionally, the use of (2E)-N-(1,3-benzodioxol-5-yl)-2-hydroxyiminoacetamide in combination with other drugs or therapies could be investigated to enhance its therapeutic effects. Finally, the development of more efficient synthesis methods for (2E)-N-(1,3-benzodioxol-5-yl)-2-hydroxyiminoacetamide could facilitate its use in future research and clinical applications.
Conclusion
In conclusion, (2E)-N-(1,3-benzodioxol-5-yl)-2-hydroxyiminoacetamide, or (2E)-N-(1,3-benzodioxol-5-yl)-2-hydroxyiminoacetamide, is a chemical compound that has been found to exhibit a range of biological activities. Its potential therapeutic applications have made it a subject of interest for scientific research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (2E)-N-(1,3-benzodioxol-5-yl)-2-hydroxyiminoacetamide have been discussed in this paper. Further research on (2E)-N-(1,3-benzodioxol-5-yl)-2-hydroxyiminoacetamide could lead to the development of new and effective treatments for various diseases.

Synthesis Methods

The synthesis of (2E)-N-(1,3-benzodioxol-5-yl)-2-hydroxyiminoacetamide involves the reaction of salicylhydroxamic acid with 1,3-benzodioxole-5-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain pure (2E)-N-(1,3-benzodioxol-5-yl)-2-hydroxyiminoacetamide.

properties

IUPAC Name

(2E)-N-(1,3-benzodioxol-5-yl)-2-hydroxyiminoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c12-9(4-10-13)11-6-1-2-7-8(3-6)15-5-14-7/h1-4,13H,5H2,(H,11,12)/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYDLZFUOFOSLJ-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(1,3-benzodioxol-5-yl)-2-hydroxyiminoacetamide

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